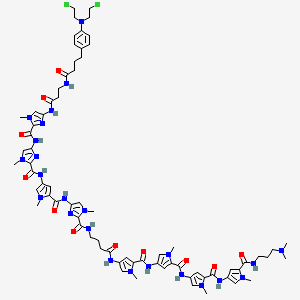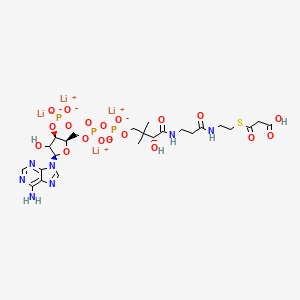
Direct Blue 85
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Direct Blue 85 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes that can be applied directly to the substrate in a neutral or alkaline bath. It is primarily used for dyeing cotton fabrics but can also be used on other cellulosic materials such as rayon, silk, and wool . The chemical structure of this compound is characterized by its complex sulfonic acid salts, which contribute to its high solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
Direct Blue 85 is synthesized through a series of diazotization and coupling reactions. The general synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound to form an azo dye.
The reaction conditions typically involve maintaining a low temperature during the diazotization process to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The process includes:
Preparation of Diazonium Salt: The aromatic amine is diazotized in a reactor with controlled temperature and pH.
Coupling Reaction: The diazonium salt is then transferred to another reactor where it is coupled with the aromatic compound.
Purification: The resulting dye is purified through filtration and washing to remove any unreacted materials and by-products.
Drying and Packaging: The purified dye is dried and packaged for distribution.
化学反応の分析
Types of Reactions
Direct Blue 85 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used in alkaline or neutral conditions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation Products: Various oxidation products can be formed depending on the conditions, including quinones and other aromatic compounds.
Reduction Products: Aromatic amines are the primary products formed during the reduction of this compound.
Substitution Products: The products of substitution reactions depend on the nucleophile used and the specific conditions of the reaction.
科学的研究の応用
Direct Blue 85 has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator and as a stain in various analytical techniques.
Biology: The dye is used in histological staining to visualize cellular structures and tissues.
Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.
Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
作用機序
The mechanism of action of Direct Blue 85 involves its interaction with the substrate through various forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong adherence and uniform coloration .
Molecular Targets and Pathways
The primary molecular targets of this compound are the hydroxyl groups present in cellulosic fibers. The dye molecules form hydrogen bonds with these groups, leading to strong attachment and resistance to washing .
類似化合物との比較
Direct Blue 85 can be compared with other direct dyes such as:
Direct Blue 1: Similar in structure but differs in the number of azo bonds and the specific aromatic compounds used.
Direct Orange 25: Another direct dye with different chromophore groups, leading to a different color and application properties.
Uniqueness
This compound is unique due to its high solubility in water, strong adherence to cellulosic fibers, and its ability to produce bright and uniform shades on fabrics. Its chemical structure allows for various modifications, making it versatile for different applications .
Conclusion
This compound is a versatile and widely used dye with significant applications in various fields. Its unique chemical properties and strong adherence to substrates make it an essential compound in the textile, paper, and research industries.
特性
分子式 |
C43H26N8Na4O14S4 |
|---|---|
分子量 |
1098.9 g/mol |
IUPAC名 |
tetrasodium;3-[[4-[[4-[(4-amino-3-sulfonatophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-benzamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C43H30N8O14S4.4Na/c44-34-13-7-26(20-39(34)68(60,61)62)46-47-37-16-14-35(30-11-8-27(21-32(30)37)66(54,55)56)48-49-38-17-15-36(31-12-9-28(22-33(31)38)67(57,58)59)50-51-41-40(69(63,64)65)19-24-18-25(6-10-29(24)42(41)52)45-43(53)23-4-2-1-3-5-23;;;;/h1-22,52H,44H2,(H,45,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65);;;;/q;4*+1/p-4 |
InChIキー |
HIEDOYRWOABXMI-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=C(C=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


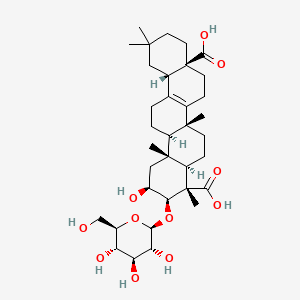
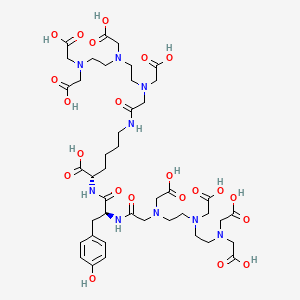
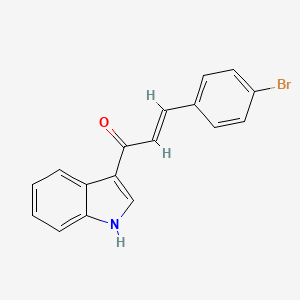
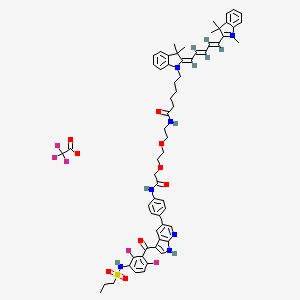
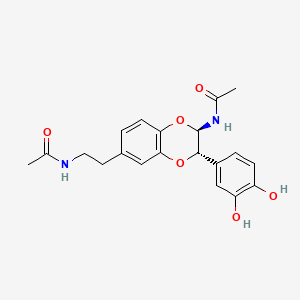
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
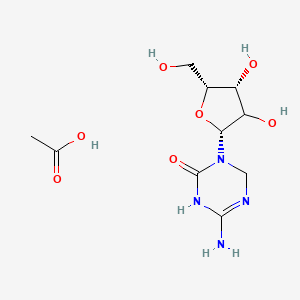
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
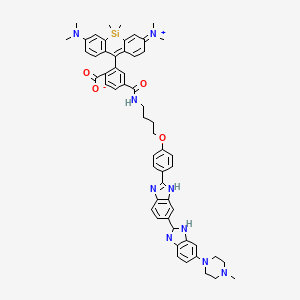
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
